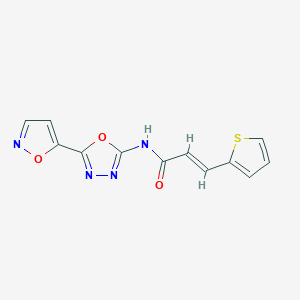
(E)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, also known as ITA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ITA is a small molecule that has been synthesized through a multi-step process and has shown promising results in various preclinical studies.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has shown that derivatives similar to "(E)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide" serve as precursors for synthesizing a wide range of heterocyclic compounds. These compounds, through various synthetic pathways, can lead to the formation of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, demonstrating their versatility in organic synthesis and potential applications in developing new pharmaceuticals and materials (Elmagd et al., 2017).
Antimicrobial Activity
The structural motif of "(E)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide" and its derivatives has been explored for antimicrobial properties. Compounds synthesized from similar structures have been evaluated for their antibacterial activity, indicating their potential as lead compounds for developing new antimicrobial agents (Avagyan et al., 2020).
Polymer Chemistry
In polymer chemistry, acrylamide derivatives, including those with structural similarities to "(E)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide," are used to create novel polymeric materials. These materials have applications ranging from biomedical fields to the creation of smart materials with specific responses to environmental stimuli. For instance, the synthesis of optically active polyacrylamides bearing oxazoline pendants has been investigated, revealing the influence of stereoregularity on chiroptical properties and chiral recognition, which could be crucial for drug delivery systems and chiral separation technologies (Lu et al., 2010).
Supramolecular Chemistry
The creation and characterization of supramolecular polymer complexes using acrylamide derivatives, similar to "(E)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide," have been explored. These studies focus on understanding the molecular interactions within these complexes and their potential applications in areas such as drug delivery, molecular recognition, and sensor development. For example, research on novel sulfa drug-derived monomers for polymeric complexes could provide insights into the development of new materials with applications in cancer therapy (El-Sonbati et al., 2018).
Eigenschaften
IUPAC Name |
(E)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3S/c17-10(4-3-8-2-1-7-20-8)14-12-16-15-11(18-12)9-5-6-13-19-9/h1-7H,(H,14,16,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJCFGIJSHFIAB-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

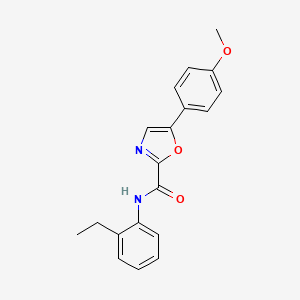
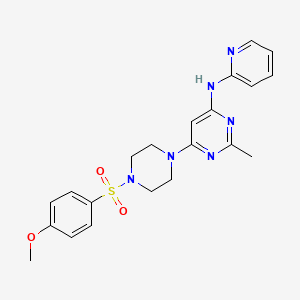
![3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide](/img/structure/B2994039.png)
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2994044.png)
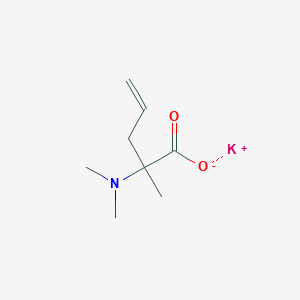
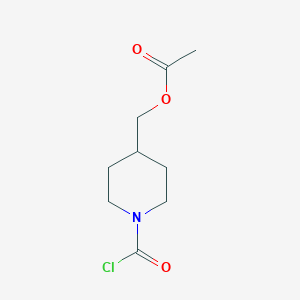

![3-(((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)methyl)benzo[d]isoxazole](/img/structure/B2994049.png)

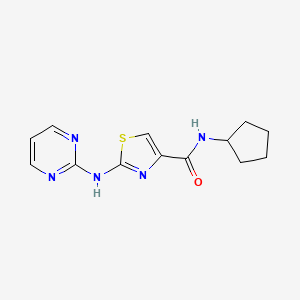
![N-[cyano(thiophen-3-yl)methyl]-2-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2994054.png)
![3-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B2994056.png)

